ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride
CAS No.: 1417567-78-2
Cat. No.: VC2877115
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417567-78-2 |
|---|---|
| Molecular Formula | C8H14ClN3O2 |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H |
| Standard InChI Key | DUUWWIRMESEUHX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)N1C=C(C=N1)N.Cl |
| Canonical SMILES | CCOC(=O)C(C)N1C=C(C=N1)N.Cl |
Introduction
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a pharmaceutical intermediate belonging to the broader category of pyrazole derivatives. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an autotaxin inhibitor. This role is crucial in treating disorders linked to autotaxin activity, such as inflammation and cancer.
Synthesis Conditions
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Reactants: Ethyl 2-bromopropanoate and 4-amino-1H-pyrazole
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Base: Commonly used bases include sodium ethoxide or potassium carbonate
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Solvent: Ethanol or methanol
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Reaction Conditions: Refluxing is often required for complete conversion
Mechanism of Action
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride acts primarily as an autotaxin inhibitor. Autotaxin is an enzyme responsible for producing lysophosphatidic acid, a lipid mediator involved in cellular processes such as proliferation, survival, and migration. By inhibiting autotaxin, this compound reduces lysophosphatidic acid levels, thereby modulating pathways involved in inflammation and cancer progression.
Biological Activity
| Biological Activity | Description |
|---|---|
| Autotaxin Inhibition | Reduces lysophosphatidic acid production, impacting inflammation and cancer pathways |
| Potential Therapeutic Applications | Inflammation and cancer treatment |
Chemical Reactivity
The compound's reactivity is primarily dictated by the presence of the amino group and ester functionality. These functional groups allow for diverse synthetic applications, including nucleophilic substitution and condensation reactions. The pyrazole ring may also undergo various transformations, such as oxidation and acylation.
Potential Chemical Reactions
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Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
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Condensation Reactions: The ester group can engage in condensation reactions to form amides or other derivatives.
Research and Development
Research continues into optimizing the pharmacological profile of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride and expanding its therapeutic applications across various disease states. Its potential as a pharmaceutical agent is enhanced by its role as an autotaxin inhibitor and its diverse chemical reactivity.
Future Directions
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Pharmacological Optimization: Further studies are needed to enhance its therapeutic efficacy and safety profile.
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Therapeutic Expansion: Exploring its potential in treating inflammation and cancer, as well as other disorders linked to autotaxin activity.
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